Keto Tiagabine Tosylate

Overview

Description

Keto Tiagabine Tosylate is a compound with the molecular formula C27H33NO6S3 and a molecular weight of 563.75 g/mol . It is primarily used in neurological research and is associated with GABA receptors, neurotransmission, and various neurological conditions such as epilepsy, depression, and anxiety .

Preparation Methods

The synthesis of Keto Tiagabine Tosylate involves the tosylation of enol forms of β-keto esters. This process can be stereoselective, producing either (E)- or (Z)-enol tosylates depending on the reagents and conditions used. For example, using TsCl–Me2N(CH2)6NMe2 as the reagent can yield (E)-enol tosylates, while TsCl–TMEDA–LiCl can produce (Z)-enol tosylates . Industrial production methods typically involve these robust and stereodefined enol tosylation processes to ensure high yield and purity.

Chemical Reactions Analysis

Keto Tiagabine Tosylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: Tosylates are excellent leaving groups, making this compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include tosyl chloride (TsCl), lithium chloride (LiCl), and various amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Keto Tiagabine Tosylate is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent for synthesizing other compounds and studying reaction mechanisms.

Biology: Investigating the role of GABA receptors and neurotransmission.

Medicine: Researching treatments for neurological conditions such as epilepsy, depression, and anxiety.

Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Keto Tiagabine Tosylate is related to its ability to inhibit GABA reuptake. By binding to recognition sites associated with the GABA uptake carrier, it blocks GABA uptake into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells . This enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system .

Comparison with Similar Compounds

Keto Tiagabine Tosylate is unique due to its specific structure and mechanism of action. Similar compounds include:

Tiagabine: The parent compound, which also inhibits GABA reuptake.

Other Tosylates: Compounds like p-toluenesulfonyl (tosyl) derivatives, which are used in various chemical reactions. This compound stands out due to its specific applications in neurological research and its effectiveness in inhibiting GABA reuptake.

Biological Activity

Keto Tiagabine Tosylate, a derivative of the antiepileptic drug tiagabine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H33NO6S3

- Molecular Weight : 563.75 g/mol

- CAS Number : 161014-56-8

This compound is characterized by the presence of the α-ketoamide moiety, which is significant in medicinal chemistry for its diverse biological activities .

This compound primarily functions as a GABA reuptake inhibitor. By inhibiting the GABA transporter (GAT-1), it increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is critical in managing epilepsy and may also contribute to anxiolytic and analgesic effects observed in some studies .

Neuroprotective Properties

Research indicates that tiagabine, including its keto derivative, exhibits neuroprotective effects. A study on primary cortical astrocyte cultures demonstrated that tiagabine did not significantly alter metabolic activities but provided protection against oxidative stress . This suggests that this compound may also share similar protective properties.

Anticonvulsant Activity

Clinical data supports the anticonvulsant efficacy of tiagabine derivatives. In controlled trials, tiagabine has been shown to reduce seizure frequency in patients with epilepsy. Its selective action on GABAergic systems makes it a valuable therapeutic agent in this domain .

Case Study 1: Efficacy in Epilepsy Management

A clinical trial involving patients with refractory epilepsy reported that treatment with tiagabine led to a significant reduction in seizure frequency compared to placebo. The study highlighted the importance of dosage and patient selection to maximize therapeutic outcomes.

Case Study 2: Neuroprotection in Animal Models

In animal models, administration of this compound resulted in reduced neuronal death following induced seizures. The compound's ability to modulate oxidative stress markers was noted as a key factor in its neuroprotective effect .

Data Table: Summary of Research Findings

Properties

IUPAC Name |

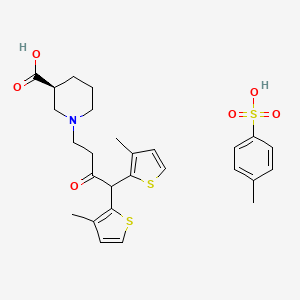

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDIWSZORHMNBU-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@@H](C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857912 | |

| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161014-56-8 | |

| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.